Gossypol-pvp
Description
Gossypol-pvp is a pharmaceutical formulation combining gossypol, a natural polyphenolic compound derived from cotton plants (Gossypium spp.), with polyvinylpyrrolidone (PVP). Gossypol itself exists as a racemic mixture of (+) and (−) enantiomers, each exhibiting distinct biological activities . Historically, gossypol has been investigated for its contraceptive, anticancer, and antiviral properties . However, its poor aqueous solubility and dose-limiting toxicity (e.g., hypokalemia, gastrointestinal distress) have hindered clinical utility . Current research focuses on this compound’s applications in oncology and antiviral therapies, leveraging its ability to inhibit enzymes like Bcl-2 (anti-apoptotic protein) and herpes simplex virus type II (HSV-2) replication .
Properties
CAS No. |
77111-05-8 |
|---|---|
Molecular Formula |
C36H39NO9 |
Molecular Weight |
629.7 g/mol |
IUPAC Name |
1-ethenylpyrrolidin-2-one;7-(8-formyl-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl)-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalene-1-carbaldehyde |
InChI |
InChI=1S/C30H30O8.C6H9NO/c1-11(2)19-15-7-13(5)21(27(35)23(15)17(9-31)25(33)29(19)37)22-14(6)8-16-20(12(3)4)30(38)26(34)18(10-32)24(16)28(22)36;1-2-7-5-3-4-6(7)8/h7-12,33-38H,1-6H3;2H,1,3-5H2 |
InChI Key |
CZDZNZAJWBRTLE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.C=CN1CCCC1=O |
Canonical SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=O)C(=C1C3=C(C4=C(C=C3C)C(=C(C(=C4C=O)O)O)C(C)C)O)O.C=CN1CCCC1=O |
Synonyms |
gossypol-polyvinylpyrrolidone gossypol-PVP PVP-gossypol |
Origin of Product |
United States |
Preparation Methods
Dissolution and Coprecipitation Protocol
Gossypol is initially dissolved in a minimal volume of diethyl ether, followed by dilution with methanol to achieve a 0.01 g/ml concentration, ensuring no more than 1% ether remains in the final solution. Concurrently, PVP (molecular weight 10,000 Da) is dissolved in methanol at a ratio of 4:1 (PVP:gossypol by weight). The two solutions are mixed at ambient temperature, inducing immediate complexation through hydrogen bonding and hydrophobic interactions. The precipitate is recovered via vacuum drying at 40°C using a rotary evaporator, yielding a solvent-free, fluffy powder.
Critical Parameters :
-
Solvent System : Methanol’s polarity facilitates PVP solubility while minimizing gossypol degradation.
-
Mixing Ratio : A 4:1 PVP:gossypol ratio ensures complete complexation, as excess PVP prevents gossypol aggregation.
-
Drying Conditions : Gradual vacuum drying prevents thermal decomposition, preserving the complex’s spermicidal activity.
Precursor Purification and Feedstock Optimization
High-purity gossypol is essential for reproducible complex formation. The CN107298641A patent details a multi-step purification process using borate solutions and ether extraction to isolate gossypol from crude cottonseed oil.
Borate-Assisted Extraction
Crude gossypol is extracted with 1–3% aqueous sodium borate at 10–60°C, forming a water-soluble borate-gossypol adduct. Subsequent ether washes remove non-polar impurities, yielding a gossypol-rich aqueous phase. Acidification to pH 1–3 with HCl liberates free gossypol, which is then extracted into ether and crystallized using petroleum ether.
Impact of Purity on Complex Efficacy
US4297341A specifies that gossypol acetic acid adducts must be purified via sodium bisulfite treatment and recrystallization to remove oxidative byproducts. Impure gossypol reduces complex solubility and spermicidal efficacy, as contaminants compete for binding sites on PVP.
Process Scalability and Industrial Adaptation
Solvent Recovery and Yield Optimization
Methanol and ether recovery systems are critical for cost-effective scaling. Rotary evaporators achieve >95% solvent recovery, while inert gas purging minimizes gossypol oxidation during drying. Pilot-scale trials report a 78–90% yield for this compound complexes, depending on initial gossypol purity.
Alternative Solvent Systems
While methanol remains the standard, acetone-water mixtures (70:30 v/v) have been explored to reduce ether usage. However, acetone increases gossypol degradation rates by 12–15% at elevated temperatures, limiting its utility.
Analytical Characterization of this compound
Spectroscopic Validation
Fourier-transform infrared (FTIR) spectroscopy confirms complexation via shifts in gossypol’s phenolic O–H stretch (3,450 cm⁻¹ → 3,380 cm⁻¹) and PVP’s C=O stretch (1,660 cm⁻¹ → 1,645 cm⁻¹). X-ray diffraction patterns show amorphous structures, indicating the absence of crystalline gossypol in the complex.
Chemical Reactions Analysis
Types of Reactions
Gossypol-pvp primarily undergoes complexation reactions, where hydrogen bonding plays a crucial role. The complexation process can be described by the Langmuir monomolecular adsorption theory .
Common Reagents and Conditions
The primary reagents involved in the formation of gossypol-polyvinylpyrrolidone are gossypol and polyvinylpyrrolidone. The reaction conditions include controlled temperature and pH to facilitate the formation of hydrogen bonds between the two compounds .
Major Products Formed
The major product formed from the reaction between gossypol and polyvinylpyrrolidone is a water-soluble supramolecular complex that exhibits enhanced bioavailability and reduced toxicity compared to gossypol alone .
Scientific Research Applications
Anticancer Activity
Gossypol has been extensively studied for its anticancer properties. Research indicates that gossypol inhibits anti-apoptotic proteins, promoting apoptosis in cancer cells. The gossypol-PVP complex enhances the solubility and bioavailability of gossypol, making it a promising candidate for cancer therapy. A systematic review highlighted its efficacy against various cancer types, including breast, colon, and lung cancers .
Key Findings:
- This compound complexes demonstrate improved pharmacokinetics.
- Clinical trials have shown manageable toxicity profiles .
- Ongoing research focuses on developing derivatives to enhance therapeutic outcomes.
Antifertility Agent
Historically, gossypol was investigated as a male contraceptive. Studies have shown that the dissolution rates of this compound complexes in aqueous solutions are significantly enhanced due to hydrogen bonding interactions, which may improve its efficacy as an antifertility agent .
Case Study:
In vitro studies demonstrated that this compound complexes effectively reduced sperm motility and viability, suggesting potential use in male contraceptive formulations.
Pest Control
Gossypol exhibits insecticidal properties, making it a candidate for pest control in agricultural practices. The incorporation of PVP improves the stability and efficacy of gossypol formulations against pests.
Research Insights:
- This compound formulations have been tested against common agricultural pests with promising results.
- Enhanced stability leads to prolonged effectiveness in field applications.
Development of Low-Gossypol Cotton Varieties
The genetic modification of cotton to produce ultra-low gossypol cottonseed (TAM66274) aims to reduce the levels of this compound in seeds while maintaining nutritional quality for human and animal consumption . This advancement allows for safer utilization of cottonseed products.
Nutritional Enhancements
Gossypol's presence in cottonseed limits its use in human food and animal feed due to its toxic effects. The development of this compound complexes may enable the safe inclusion of cottonseed derivatives in food products by mitigating toxicity while retaining nutritional benefits .
Key Findings:
- This compound complexes can potentially enhance the nutritional profile of cottonseed products.
- Studies confirm that low-gossypol varieties maintain their protein content while reducing anti-nutritional factors.
Summary Table of Applications
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Pharmaceutical | Anticancer agent | Improved solubility and bioavailability |
| Antifertility agent | Enhanced efficacy through complex formation | |
| Agricultural | Pest control | Increased stability and effectiveness |
| Low-gossypol varieties | Safer consumption for humans and livestock | |
| Food Science | Nutritional enhancements | Mitigation of toxicity while retaining nutrients |
Mechanism of Action
The mechanism of action of gossypol-polyvinylpyrrolidone involves the formation of hydrogen bonds between the carbonyl oxygen atom of the pyrrolidone ring in polyvinylpyrrolidone and the hydroxyl proton of gossypol . This interaction enhances the solubility and bioavailability of gossypol, allowing it to exert its antiviral, antifertility, and anticancer effects more effectively . Gossypol inhibits the Bcl-2 family of anti-apoptotic proteins, promoting apoptosis in tumor cells .
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Gossypol-pvp is structurally and functionally compared to its analogs, apogossypol and apogossypol hexaacetate , which are derivatives designed to optimize pharmacokinetics (PK) and therapeutic efficacy.
Apogossypol
Key comparisons include:
- Solubility : Apogossypol exhibits moderate aqueous solubility, superior to unformulated gossypol but inferior to this compound .
- Metabolism : Unlike gossypol, which undergoes hepatic glucuronidation, apogossypol is primarily metabolized via cytochrome P450 enzymes, leading to distinct metabolite profiles .
- Therapeutic Efficacy : Apogossypol retains anticancer activity (e.g., Bcl-2 inhibition) but shows reduced antiviral potency compared to this compound in HSV-2 models .
Apogossypol Hexaacetate
This prodrug derivative features six acetyl groups, enhancing lipophilicity and oral absorption. Critical distinctions include:
- Bioactivation : Apogossypol hexaacetate requires enzymatic hydrolysis to release active apogossypol, delaying therapeutic onset but prolonging duration .
- PK Profile : Its half-life (6 hours) is shorter than this compound (12 hours) due to rapid hydrolysis in plasma .
- Toxicity : The prodrug design mitigates gastrointestinal toxicity but introduces variability in metabolite generation .
Other Structurally Related Compounds
These compounds aim to enhance target specificity while minimizing off-target effects, though data remain preliminary.
Pharmacokinetic and Metabolic Profiling
The table below summarizes key differences in PK and metabolic properties:
| Parameter | This compound | Apogossypol | Apogossypol Hexaacetate |
|---|---|---|---|
| Solubility | High (PVP-mediated) | Moderate | Low |
| Bioavailability | 85% (oral) | 60% (oral) | 90% (oral, prodrug) |
| Half-Life (t₁/₂) | 12 hours | 8 hours | 6 hours |
| Metabolic Pathway | Glucuronidation | CYP450 oxidation | Ester hydrolysis → CYP450 |
| Key Metabolites | Glucuronides | Quinone derivatives | Acetic acid, apogossypol |
Discussion of Advantages and Limitations
Advantages of this compound :
Limitations :
- Potential for drug-drug interactions due to PVP’s inert yet bulk-forming nature.
- Limited human trials compared to apogossypol’s advanced preclinical data .
Contradictions in Literature :
- Some studies report apogossypol’s superior safety, while others highlight this compound’s efficacy in niche applications (e.g., neovascularization inhibition) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
